molecular formula C24H18FN5O3 B2679518 N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1105230-80-5

N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2679518
CAS No.: 1105230-80-5
M. Wt: 443.438
InChI Key: AZFVDXVZFNEZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18FN5O3 and its molecular weight is 443.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide and its derivatives have been explored for their potential anticancer activities. A study by Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally similar to the compound , and evaluated their anticancer activity. They found significant cytotoxicity in certain derivatives against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antimicrobial and Antifungal Activity

Compounds with the triazoloquinoxaline moiety have been investigated for their antimicrobial and antifungal properties. Yurttaş et al. (2020) synthesized new 3,4,5-trisubstituted 1,2,4-triazole derivatives with a quinoline ring and evaluated their antimicrobial activity. They found that certain derivatives exhibited higher antifungal activity than antibacterial activity (Yurttaş et al., 2020).

Antiprotozoal Agents

A study by Patel et al. (2017) designed and synthesized N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides and evaluated them for antiprotozoal activities. They reported promising activities against Trypanosoma cruzi, suggesting potential use in treating protozoal infections (Patel et al., 2017).

Antidepressant Potential

The 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class, closely related to the compound , has shown potential as rapid-acting antidepressant agents. Sarges et al. (1990) reported that these compounds exhibited significant activity in behavioral despair models in rats and showed binding affinity to adenosine receptors, which could be linked to their antidepressant effects (Sarges et al., 1990).

Antiallergic Properties

1,2,4-Triazolo[4,3-a]quinoxalines, similar in structure to the compound of interest, have been explored for antiallergic properties. Loev et al. (1985) synthesized a series of 1,4-dihydro-1,2,4-triazolo[4,3-]quinoxaline-1,4-diones and found them to be effective inhibitors of histamine release, suggesting potential as antiallergic agents (Loev et al., 1985).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3/c1-15-6-12-18(13-7-15)33-23-22-28-29(14-21(31)26-17-10-8-16(25)9-11-17)24(32)30(22)20-5-3-2-4-19(20)27-23/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFVDXVZFNEZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.